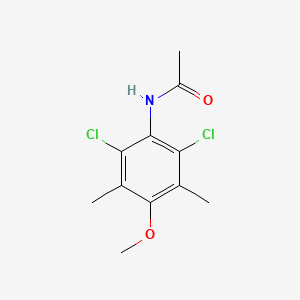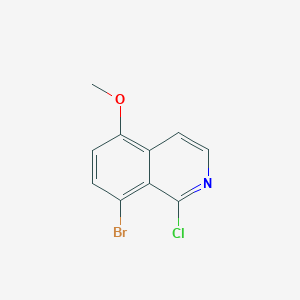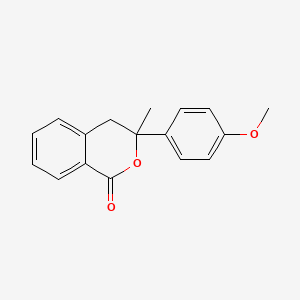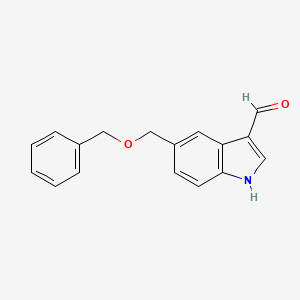
N-(2,6-Dichloro-4-methoxy-3,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Dichloro-4-methoxy-3,5-dimethylphenyl)acetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two chlorine atoms, a methoxy group, and two methyl groups attached to a phenyl ring, along with an acetamide group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dichloro-4-methoxy-3,5-dimethylphenyl)acetamide typically involves the reaction of 2,6-dichloro-4-methoxy-3,5-dimethylphenylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,6-Dichloro-4-methoxy-3,5-dimethylphenylamine+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes such as recrystallization.
化学反応の分析
Types of Reactions: N-(2,6-Dichloro-4-methoxy-3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
科学的研究の応用
N-(2,6-Dichloro-4-methoxy-3,5-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of N-(2,6-Dichloro-4-methoxy-3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of fatty acid synthase, disrupting lipid metabolism in target organisms.
類似化合物との比較
- N-(2,6-Dimethylphenyl)acetamide
- 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
- 2,4-Dichloro-6-methoxy-1,3,5-triazine
Comparison: N-(2,6-Dichloro-4-methoxy-3,5-dimethylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
特性
分子式 |
C11H13Cl2NO2 |
|---|---|
分子量 |
262.13 g/mol |
IUPAC名 |
N-(2,6-dichloro-4-methoxy-3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C11H13Cl2NO2/c1-5-8(12)10(14-7(3)15)9(13)6(2)11(5)16-4/h1-4H3,(H,14,15) |
InChIキー |
OVFNQGQFIDVIEY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1Cl)NC(=O)C)Cl)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15065190.png)












![3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B15065284.png)
